1-Methyl-3-nitro-4-phenoxyquinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-nitro-4-phenoxyquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-17-13-10-6-5-9-12(13)15(14(16(17)19)18(20)21)22-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKOIGMIQIIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354700 | |
| Record name | AG-690/13780141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-62-2 | |
| Record name | AG-690/13780141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One: Development and Optimization of Advanced Protocols
De Novo Synthetic Routes to the 2-Quinolone Core
The construction of the fundamental 2-quinolone (also known as carbostyril) framework is the initial critical phase in the synthesis of the target molecule. nih.gov Various methodologies, ranging from classical cyclization reactions to modern catalytic strategies, have been employed to build this heterocyclic system.
The synthesis of the 2-quinolone core often relies on intramolecular cyclization reactions, where the selection of appropriate precursors is paramount to the success of the reaction. A common approach involves the Conrad–Limpach–Knorr reaction, which utilizes β-ketoesters and anilines as starting materials. Under acidic conditions and temperatures above 100°C, a β-ketoanilide is formed, which then undergoes cyclization to yield the 2-quinolone scaffold. mdpi.com The choice of substituents on the aniline (B41778) precursor directly influences the substitution pattern on the resulting quinolone ring.
Another significant strategy involves the cyclization of N-aryl cinnamides. This method, promoted by reagents like triflic anhydride, allows for the formation of polysubstituted quinolin-2(1H)-ones under mild conditions. organic-chemistry.org The strategic selection of substituted anilines and cinnamic acid derivatives provides a versatile route to a variety of 2-quinolone analogs. For instance, the reaction between 2-iodoanilines and dialkyl itaconates, catalyzed by palladium acetate, yields 2-quinolones with substituents at the C-3 position. mdpi.com
The table below summarizes key cyclization strategies for the 2-quinolone core.
| Reaction Name/Type | Precursors | Key Reagents/Conditions | Reference |
| Conrad-Limpach-Knorr | β-ketoester, Aniline | Strong acid, >100°C | mdpi.com |
| N-Aryl Cinnamide Cyclization | N-Aryl Cinnamide | Triflic anhydride | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | 2-Iodoaniline (B362364), Dialkyl itaconate | Pd(OAc)₂, PPh₃, NaOAc, 100°C | mdpi.com |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like the 2-quinolone framework in a single step from simple starting materials. acs.orgresearchgate.net These reactions are highly valued for their ability to generate molecular diversity and for their environmentally friendly nature by reducing the number of synthetic steps and purification procedures. acs.org
One notable MCR approach is the Doebner reaction, which can be adapted for 2-quinolone synthesis. For example, reacting 2-iodoaniline with an alkyl acrylate (B77674) derivative in the presence of a radical initiator like AIBN and a reducing agent such as n-Bu₃SnH can produce 3,4-disubstituted-2-quinolones. mdpi.com Another versatile MCR involves the reaction of an aniline, an aldehyde, and an active methylene (B1212753) compound, which can be catalyzed by various agents to construct the quinolone ring system. researchgate.netmdpi.com
The following table highlights examples of MCRs used for 2-quinolone synthesis.
| Reaction Type | Components | Catalyst/Promoter | Reference |
| Modified Doebner Reaction | 2-Iodoaniline, Alkyl acrylate derivative | AIBN, n-Bu₃SnH | mdpi.com |
| Three-Component Annulation | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Copper catalyst | researchgate.net |
| Povarov Type Reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | HCl | mdpi.com |
Catalysis plays a pivotal role in modern organic synthesis, and the formation of the 2-quinolone ring is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to facilitate the cyclization process, often leading to higher yields, milder reaction conditions, and improved selectivity. nih.gov
Palladium-catalyzed reactions are particularly prominent in this area. nih.gov For instance, palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reactions provide a powerful tool for constructing quinolinone derivatives from simple anilines. organic-chemistry.org Heck coupling reactions followed by cyclization are also a common strategy. mdpi.comnih.gov For example, the reaction of o-iodoanilines with acrylic esters via a Heck reaction forms key intermediates that can then undergo aminocyclization to yield 4-substituted-2-quinolones. nih.gov
Copper-catalyzed reactions have also emerged as a valuable tool. A copper-catalyzed three-component annulation involving 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles has been developed for the synthesis of functionalized 2-quinolones. researchgate.net Ruthenium catalysts have been utilized for the cyclization of anilides with propiolates or acrylates to afford a diverse range of 2-quinolones. organic-chemistry.orgnih.gov
The table below provides an overview of various catalytic strategies.
| Catalyst Type | Reaction Description | Substrates | Reference |
| Palladium | C-H activation/C-C bond formation/cyclization | Anilines, Acrylates | organic-chemistry.orgnih.gov |
| Palladium | Heck coupling followed by cyclization | o-Iodoanilines, Acrylic esters | nih.gov |
| Copper | Three-component annulation | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | researchgate.net |
| Ruthenium | Cyclization of anilides | Anilides, Propiolates/Acrylates | organic-chemistry.org |
Regioselective Functionalization Techniques for 1-Methyl-3-nitro-4-phenoxyquinolin-2-one Construction
Once the 1-methyl-2-quinolone (B133747) core is established, the next crucial steps involve the regioselective introduction of the nitro group at the C-3 position and the phenoxy group at the C-4 position. The order and methodology of these functionalization steps are critical for the successful synthesis of the target compound.
The introduction of a nitro group at the C-3 position of the 1-methyl-2-quinolone ring is a key functionalization step. The reactivity of the quinolone ring towards nitration is influenced by the existing substituents. Nitration of 1-methyl-2-quinolone (MeQone) with fuming nitric acid can lead to multiple nitrated products. nih.govmdpi.com The position of nitration is temperature-dependent, with the nitro group being introduced in the order of 6- > 3- ≈ 8-positions. mdpi.com
To achieve selective nitration at the C-3 position, the presence of an activating group at the C-4 position, such as a hydroxyl group, is often beneficial. The nitration of 4-hydroxy-1-methyl-2-quinolone (B592664) can be directed to the 3-position. nih.gov The presence of the electron-donating hydroxy group activates the adjacent C-3 position towards electrophilic attack. nih.gov
The table below details nitration conditions for the 2-quinolone core.
| Substrate | Nitrating Agent | Conditions | Observed Regioselectivity | Reference |
| 1-Methyl-2-quinolone | Fuming Nitric Acid | Varies (temperature-dependent) | 6-, 3-, and 8-positions | mdpi.com |
| 4-Hydroxy-1-methyl-2-quinolone | Nitric Acid/Sodium Nitrite (B80452) | - | Predominantly C-3 position | nih.gov |
The final step in the synthesis is the introduction of the phenoxy group at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, a good leaving group must be present at the C-4 position, and the ring system must be activated towards nucleophilic attack.
The presence of a nitro group at the C-3 position is highly advantageous as it acts as a strong electron-withdrawing group, activating the C-4 position for nucleophilic attack. jmu.edu Thus, starting with a 1-methyl-3-nitro-4-halo-2-quinolone or a similar precursor with a suitable leaving group at C-4, reaction with a phenoxide nucleophile can yield the desired this compound. The general mechanism for SNAr involves the formation of a Meisenheimer complex, a negatively charged intermediate, followed by the departure of the leaving group. libretexts.org
Alternatively, a cine-substitution reaction can be employed. In this type of reaction, the nucleophile attacks a position adjacent to the one bearing the leaving group. For instance, treatment of 1-methyl-3,6,8-trinitro-2-quinolone with certain nucleophiles can lead to substitution at the 4-position with the elimination of the nitro group from the 3-position. researchgate.netclockss.org While not a direct phenoxylation method, this highlights the reactivity of the 4-position in highly nitrated quinolone systems. nih.govmdpi.com
The table below summarizes methods for introducing the phenoxy group.
| Reaction Type | Substrate | Reagent | Key Features | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Methyl-3-nitro-4-halo-2-quinolone | Sodium Phenoxide | C-3 nitro group activates C-4 position | jmu.edulibretexts.org |
| Cine-Substitution | 1-Methyl-3,6,8-trinitro-2-quinolone | Nucleophiles | Substitution at C-4 with elimination of C-3 nitro group | nih.govmdpi.comresearchgate.netclockss.org |
N-Methylation Strategies for the Quinolone Nitrogen Atom
The introduction of a methyl group at the N1 position of the quinolone ring is a critical step in the synthesis of the target compound. Various methylation strategies have been explored to achieve this transformation efficiently.
One common approach involves the direct N-methylation of a precursor, such as 3-nitro-4-phenoxyquinolin-2-one, using a methylating agent. researchgate.net Reagents like methyl iodide in the presence of a base such as sodium hydride or potassium carbonate have been traditionally employed for this purpose. researchgate.net Another effective methylating agent is methyl p-toluenesulfonate. researchgate.net
More recent and "green" approaches to N-methylation have also been developed. For instance, the use of carbon dioxide and hydrogen catalyzed by a palladium/copper-zirconium oxide (Pd/CuZrOx) system presents a milder and more environmentally friendly alternative for the N-methylation of amines and nitro compounds. rsc.org This method has the potential to be adapted for the synthesis of this compound, aligning with the principles of green chemistry.
The choice of methylation strategy can be influenced by factors such as the nature of the substrate, desired yield, and reaction conditions. A comparative analysis of different methylating agents and conditions is often necessary to identify the optimal protocol for a specific synthetic pathway.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Green Chemistry Principles in this compound Synthesis
The nitration step is crucial for introducing the nitro group at the C3 position. Traditional methods often utilize harsh acidic conditions, such as a mixture of nitric acid and sulfuric acid, which can lead to issues with regioselectivity and the formation of byproducts. researchgate.net Modern advancements focus on milder and more selective nitrating agents. For example, systems like iron(III) nitrate (B79036)/sodium nitrite have been shown to selectively nitrate the 4-position of pyrazolin-5-ones, suggesting potential applicability to quinolone systems under milder conditions. researchgate.net The use of Brønsted acidic ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate offers a green alternative with short reaction times and high yields for nitrating aromatic compounds. orgchemres.org
The introduction of the phenoxy group at the C4 position is typically achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, on the quinolone ring. The reactivity of the 4-position of 4-chloro-3-nitroquinolone towards nucleophiles allows for the introduction of various functional groups, including phenoxy ethers. nih.gov
From a green chemistry perspective, the development of one-pot or tandem reactions is highly desirable as it reduces the number of workup and purification steps, minimizing solvent waste and energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times and improved yields. mdpi.comresearchgate.net For example, microwave-assisted methods have been successfully employed for the synthesis of quinazolinone derivatives, a related class of heterocyclic compounds. mdpi.comresearchgate.net The use of environmentally benign solvents is another key aspect of green chemistry. researchgate.net
Below is a table comparing different synthetic approaches based on key metrics:
| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Alternative |
| Nitration | HNO₃/H₂SO₄ researchgate.net | Fe(NO₃)₃/NaNO₂ researchgate.net or [Msim]NO₃ orgchemres.org | Higher selectivity, milder conditions, shorter reaction times, higher yields. researchgate.netorgchemres.org |
| N-Methylation | Methyl iodide/base researchgate.net | CO₂/H₂ with Pd/CuZrOx catalyst rsc.org | Use of a renewable C1 source, milder conditions. rsc.org |
| Overall Process | Multi-step synthesis with purification at each stage | Microwave-assisted one-pot synthesis mdpi.comresearchgate.net | Reduced reaction times, lower energy consumption, less solvent waste. mdpi.comresearchgate.net |
Mechanistic Investigations and Reaction Pathway Elucidation in this compound Synthesis
Understanding the reaction mechanisms and pathways involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving product yields.
The nitration of the quinolone ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the quinolone system. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electron density distribution and predict the most likely site of electrophilic attack. nih.gov
The N-methylation step proceeds via a nucleophilic attack of the nitrogen atom of the quinolone ring on the methylating agent. The reaction mechanism can be either SN2 or SNAr depending on the substrate and reagents.
A key area of mechanistic investigation in related nitroquinolone systems is the role of steric and electronic effects on reactivity. For example, in 1-methyl-3,6,8-trinitro-2-quinolone, steric repulsion between the N-methyl group and the C8-nitro group leads to a distortion of the quinolone framework. nih.govmdpi.com This distortion reduces the aromaticity of the pyridone ring, making it behave more like an activated nitroalkene and enhancing its reactivity towards nucleophiles. nih.govmdpi.com While this compound lacks the C8-nitro group, understanding these fundamental principles is essential for predicting its reactivity.
Computational studies have been employed to explore the reaction mechanisms of related cycloaddition reactions involving nitro-substituted compounds, providing insights into the polar nature of the transition states. mdpi.comnih.gov Similar computational approaches could be applied to elucidate the detailed reaction pathway for the synthesis of this compound.
A plausible reaction pathway for the synthesis can be summarized as follows:
Nitration: Electrophilic nitration of a 4-hydroxy-1-methylquinolin-2-one precursor at the electron-rich C3 position.
Activation of the C4 hydroxyl group: Conversion of the hydroxyl group into a better leaving group, for example, by chlorination.
Phenoxylation: Nucleophilic aromatic substitution at the C4 position by a phenoxide ion.
Chemical Reactivity and Transformations of 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One: Exploring Reaction Pathways and Synthetic Utility
Reactivity of the Nitro Group at C-3
The electron-withdrawing nature of the nitro group at the C-3 position significantly influences the reactivity of the quinolinone ring, rendering the heterocyclic core susceptible to a variety of chemical transformations.
Reduction Reactions and Subsequent Functionalizations (e.g., to Amine, Diazo)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening avenues for a wide array of further functionalizations. While specific studies on the reduction of 1-methyl-3-nitro-4-phenoxyquinolin-2-one are not extensively documented, the reduction of aromatic nitro compounds is a well-established process. nih.govcommonorganicchemistry.com Common reagents for this transformation include metals in acidic media, such as tin(II) chloride (SnCl₂) or iron powder, and catalytic hydrogenation. commonorganicchemistry.commdpi.comscispace.com
For instance, various nitroquinolines have been successfully reduced to their corresponding amino derivatives using stannous chloride in mild conditions. mdpi.com This method is often preferred due to its tolerance of other functional groups. scispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another effective method for nitro group reduction. commonorganicchemistry.com
The resulting 3-amino-1-methyl-4-phenoxyquinolin-2-one is a versatile intermediate. The primary amino group can be readily diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govconicet.gov.ar These diazonium salts are highly useful synthetic intermediates that can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce halides, cyano groups, or other functionalities, or coupling reactions to form azo compounds. The synthesis of pyrazolo[3,4-d] researchgate.netnih.govmdpi.comtriazin-4-ones from 5-amino-1H-pyrazole-4-carbonitriles via diazotization illustrates the synthetic potential of heterocyclic diazonium salts. conicet.gov.ar
Table 1: Potential Reduction and Subsequent Functionalization Reactions of the Nitro Group
| Reaction | Reagents | Potential Product | Notes |
| Reduction to Amine | SnCl₂, HCl or H₂/Pd-C | 3-Amino-1-methyl-4-phenoxyquinolin-2-one | A common and high-yielding transformation for aromatic nitro compounds. |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 1-Methyl-2-oxo-4-phenoxy-1,2-dihydroquinolin-3-yl-diazonium chloride | A versatile intermediate for further functionalization. |
| Sandmeyer Reaction | CuCl/HCl or CuBr/HBr | 3-Chloro- or 3-Bromo-1-methyl-4-phenoxyquinolin-2-one | Introduction of a halogen at the C-3 position. |
| Azo Coupling | Phenol, NaOH | Azo-coupled product | Formation of a C-N bond for the synthesis of dyes and other functional molecules. |
Nucleophilic Displacement or Activation of the Nitro Moiety
The nitro group at the C-3 position, situated on a carbon-carbon double bond (a nitroalkene moiety within the heterocyclic system), activates the quinolone ring for nucleophilic attack. nih.govmdpi.com A particularly interesting reaction observed in highly activated nitroquinolone systems is cine-substitution. researchgate.netnih.govmdpi.comclockss.org In this type of reaction, a nucleophile attacks the C-4 position, leading to the elimination of the nitro group from the C-3 position. nih.govnih.gov
Studies on 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) have shown that it readily undergoes cine-substitution with a variety of nucleophiles, including 1,3-dicarbonyl compounds, enamines, ketones, and phenoxides. nih.govmdpi.comclockss.org This high reactivity is attributed to the steric repulsion between the 1-methyl group and the 8-nitro group, which distorts the quinolone skeleton and enhances the nitroalkene character of the pyridone ring. mdpi.comclockss.orgscispace.com
While this compound lacks the additional activating nitro groups of TNQ, the principle of nucleophilic attack at C-4 leading to displacement or activation of the C-3 nitro group remains a plausible reaction pathway, especially with strong nucleophiles. The phenoxy group at C-4 is a potential leaving group itself, which could lead to direct nucleophilic aromatic substitution (SNAr) at the C-4 position, with the nitro group activating the ring for such a reaction. The outcome of the reaction would likely depend on the nature of the nucleophile and the reaction conditions.
Table 2: Plausible Nucleophilic Displacement Reactions
| Nucleophile | Potential Reaction Type | Potential Product | Notes |
| Malonates, β-ketoesters | cine-Substitution | 4-Substituted-1-methyl-3-nitroquinolin-2-one | Based on reactivity of highly activated nitroquinolones. |
| Amines, Thiols | cine-Substitution or SNAr at C-4 | 4-Amino/Thio-1-methyl-3-nitroquinolin-2-one or displacement of the phenoxy group | The reaction pathway would depend on the relative lability of the nitro and phenoxy groups. |
| Phenoxides | cine-Substitution | 4-Aryloxy-1-methyl-3-nitroquinolin-2-one | Analogous to reactions observed with TNQ. |
Rearrangement Reactions Involving the Nitro Group
While rearrangement reactions involving nitro groups on aromatic rings are known, specific examples for 3-nitroquinolones are not well-documented in the reviewed literature. Intramolecular nucleophilic displacement of an aromatic nitro group by a carbanion in a side chain has been observed to lead to the formation of new heterocyclic rings. rsc.org It is conceivable that under specific conditions, such as strong acid catalysis, rearrangement of the nitro group on the quinolone ring could occur, although this remains a speculative pathway without direct experimental evidence for this particular system.
Transformations Involving the Phenoxy Moiety at C-4
The phenoxy group at the C-4 position introduces another reactive site into the molecule, allowing for transformations involving the ether linkage and the aromatic phenoxy ring itself.
Cleavage Reactions of the Phenoxy Ether Linkage
The cleavage of aryl ethers is a common transformation in organic synthesis, typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comresearchgate.netlibretexts.orgmasterorganicchemistry.com The reaction of this compound with such reagents would be expected to cleave the ether bond, yielding 4-hydroxy-1-methyl-3-nitroquinolin-2-one and phenol.
The mechanism of acid-catalyzed ether cleavage generally involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. masterorganicchemistry.com In the case of an aryl alkyl ether, the attack occurs at the alkyl carbon, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.orgmasterorganicchemistry.com
Table 3: Ether Cleavage Reactions
| Reagent | Expected Products | Reaction Conditions |
| HBr (aq) | 4-Hydroxy-1-methyl-3-nitroquinolin-2-one + Phenol | Reflux |
| BBr₃ | 4-Hydroxy-1-methyl-3-nitroquinolin-2-one + Phenol | Typically in an inert solvent like CH₂Cl₂ at low temperatures. |
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy group, being an aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The ether oxygen is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. libretexts.orgyoutube.com
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be performed on the phenoxy ring of this compound. The specific regioselectivity (ortho vs. para) would be influenced by steric hindrance from the quinolinone scaffold. It is important to consider that the quinolinone part of the molecule also contains reactive sites, and the choice of reagents and reaction conditions would be crucial to achieve selective substitution on the phenoxy ring.
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring
| Reaction | Reagent | Potential Product(s) | Directing Effect |
| Nitration | HNO₃/H₂SO₄ | ortho- and para-nitro substituted phenoxy ring | ortho-, para-directing |
| Bromination | Br₂/FeBr₃ | ortho- and para-bromo substituted phenoxy ring | ortho-, para-directing |
| Sulfonation | SO₃/H₂SO₄ | ortho- and para-sulfonic acid substituted phenoxy ring | ortho-, para-directing |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | ortho- and para-acyl substituted phenoxy ring | ortho-, para-directing |
Cross-Coupling or Other Catalytic Functionalizations of the Phenoxy Group
The phenoxy group of this compound, while generally stable, can be subject to catalytic functionalization, although this is less common than reactions involving other parts of the molecule. Cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically require an aryl halide or triflate. researchgate.netnih.govyoutube.comrsc.orgnih.gov Therefore, direct cross-coupling of the phenoxy group is challenging. However, it is conceivable that the phenoxy ether could be cleaved and converted to a more reactive species, such as a triflate, which could then participate in well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. researchgate.netnih.govnih.gov
Alternatively, modern advancements in C-H functionalization could potentially allow for direct catalytic modification of the phenoxy ring itself. nih.govnih.gov These reactions, often catalyzed by transition metals like palladium or rhodium, can selectively form new bonds at specific C-H positions on the aromatic ring, though this has not been extensively reported for this specific molecule. nih.govnih.gov
Reactivity of the Quinolone Core
The quinolone core of this compound is a key site of reactivity, with both the benzenoid and pyridone rings participating in various transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com In the case of the quinolone core, the benzenoid ring can undergo substitution reactions such as nitration, halogenation, and sulfonation. The regioselectivity of these reactions is influenced by the existing substituents. The heterocyclic portion of the molecule generally deactivates the benzenoid ring towards electrophilic attack. makingmolecules.com
For instance, in the nitration of similar tetrahydroquinoline systems, the position of substitution is highly dependent on the nature of the nitrogen-protecting group and the reaction conditions. researchgate.net For this compound, the fused pyridone ring system, along with the N-methyl group, will direct incoming electrophiles to specific positions on the benzenoid ring, typically the 6- and 8-positions. However, the presence of multiple deactivating groups can make such reactions challenging to achieve.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinolone Derivatives
| Substrate | Reaction | Reagents | Major Product(s) | Reference |
| Tetrahydroquinoline | Nitration | HNO₃, H₂SO₄ | 7-nitro-THQ | researchgate.net |
| N-Acetyl-THQ | Nitration | HNO₃, Ac₂O | 6-nitro-N-acetyl-THQ | researchgate.net |
| N-Trifluoroacetyl-THQ | Nitration | HNO₃, Tf₂O | 6-nitro-N-trifluoroacetyl-THQ | researchgate.net |
The pyridone ring of this compound contains a C3=C4 double bond that is activated by the electron-withdrawing nitro group at the 3-position. This activation makes the system a potential candidate for cycloaddition reactions. mdpi.comnih.gov Specifically, it can act as a dienophile or a dipolarophile.
Diels-Alder Reactions: As a nitroalkene equivalent, the pyridone ring can undergo [4+2] cycloaddition reactions with electron-rich dienes. These reactions typically require harsh conditions but can lead to the formation of complex polycyclic structures. mdpi.comnih.gov
[3+2] Cycloadditions: The activated double bond can also react with 1,3-dipoles such as nitrones or nitrile oxides in [3+2] cycloaddition reactions. uchicago.eduwikipedia.orgmdpi.com These reactions can produce novel heterocyclic systems fused to the quinolone core. For example, the reaction of a similar activated alkene with a nitrile oxide can yield isoxazoline-fused compounds. mdpi.com
Table 2: Cycloaddition Reactions of Activated Quinolone Systems
| Quinolone Derivative | Reaction Type | Reactant | Product Type | Reference |
| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | [4+2] Cycloaddition | Electron-rich dienes | Benzoquinoline derivatives | mdpi.comnih.gov |
| 3,5-di-tert-butyl-1,2-benzoquinone | [3+2] Cycloaddition | p-Tolyl nitrile oxide | Spiro-1,3-dioxazoles | ias.ac.in |
The most significant reactivity of this compound is its susceptibility to nucleophilic attack. The electron-withdrawing nitro group at the 3-position strongly activates the 4-position for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com The phenoxy group at the C4 position is a good leaving group, facilitating its displacement by a wide range of nucleophiles. researchgate.net
This reactivity allows for the introduction of various functional groups at the 4-position, including amines, alkoxides, and thiolates. For example, reaction with methylamine (B109427) would yield 4-(methylamino)-3-nitro-1-methylquinolin-2-one. This high reactivity makes the parent compound a valuable intermediate for the synthesis of a diverse library of 4-substituted quinolone derivatives. mdpi.comnih.gov
Table 3: Nucleophilic Substitution Reactions of 4-Substituted-3-nitroquinolones
| Substrate | Nucleophile | Product | Reference |
| 4-Chloro-3-nitro-2-quinolone | Sodium azide (B81097) | 4-Azido-3-nitro-2-quinolone | mdpi.com |
| 4-Chloro-3-nitro-2-quinolone | Sodium methoxide | 4-Methoxy-3-nitro-2-quinolone | mdpi.com |
| 4-Chloro-3-nitro-2-quinolone | Diethyl malonate | Diethyl 2-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)malonate | mdpi.com |
| 7-Methoxyquinolin-4-yloxy derivative | Glutathione | Glutathione-displaced product | researchgate.net |
Unraveling Complex Reaction Mechanisms of this compound
The reactions of this compound often proceed through well-defined, albeit sometimes complex, mechanisms.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzenoid ring follows the classical SEAr pathway. wikipedia.orgmasterorganicchemistry.com This involves the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. wikipedia.org Computational studies on similar systems, such as the nitration of tetrahydroquinoline, have been used to predict the regioselectivity by analyzing the stability of the intermediate sigma complexes. researchgate.net
Cycloaddition Reactions: Cycloaddition reactions involving the pyridone ring are typically concerted pericyclic reactions. wikipedia.org The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. wikipedia.orgbas.bg For instance, in a [3+2] cycloaddition with a nitrone, the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org
Nucleophilic Aromatic Substitution: The SNAr mechanism for the substitution of the phenoxy group involves two main steps. First, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. In the second step, the leaving group (phenoxide) is eliminated, and the aromaticity of the quinolone ring is restored. The formation of the Meisenheimer complex is typically the rate-determining step. mdpi.com In some cases, particularly with more complex nitroquinolones, cine-substitution, where the incoming nucleophile attacks a different position followed by elimination, can occur. mdpi.comnih.gov
Derivatization Strategies and Analogue Synthesis Based on 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One As a Chemical Precursor
Synthesis of C-3 Substituted Analogues via Nitro Group Modification
The nitro group at the C-3 position of 1-methyl-4-phenoxyquinolin-2-one is a key functional handle that dictates the molecule's reactivity and serves as a gateway for extensive derivatization. Its strong electron-withdrawing nature activates the quinolone ring, and its ability to act as a leaving group or be transformed into other functionalities is central to creating C-3 substituted analogues. nih.govmdpi-res.com
One of the most direct modifications is the reduction of the nitro group to an amine. This transformation is typically achieved using reducing agents like zinc in acetic acid or sodium dithionite (B78146). nih.govmdpi.com The resulting 3-amino-1-methyl-4-phenoxyquinolin-2-one is a versatile intermediate. The amino group can be further acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex side chains at the C-3 position. nih.gov
Furthermore, the C-3 nitro group plays a crucial role in a process known as cine-substitution. In this reaction, a nucleophile attacks the C-4 position, leading to the subsequent elimination of the nitro group from the C-3 position as nitrous acid. nih.govmdpi.com This effectively results in a C-4 substituted product, but the transformation is entirely dependent on the presence of the C-3 nitro group as a leaving group.
The nitroalkene-like character of the C3-C4 double bond also allows the quinolone to participate in cycloaddition reactions. It can act as a dienophile in Diels-Alder reactions with electron-rich dienes. mdpi.commdpi.com These reactions lead to the formation of complex, fused polycyclic systems where the original C-3 position becomes part of a new ring structure, demonstrating a sophisticated modification strategy.
Table 1: Examples of C-3 Nitro Group Transformations
| Reagent(s) | Transformation Type | Product Class | Reference |
|---|---|---|---|
| Sodium dithionite or Zn/CH₃COOH | Reduction | 3-Amino-quinolin-2-one | nih.govmdpi.com |
| Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | cine-Substitution | 4-Substituted-quinolin-2-one | nih.govmdpi.com |
Creation of C-4 Substituted Analogues Through Alterations of the Phenoxy Group
The phenoxy group at the C-4 position is an excellent leaving group, primarily due to the electronic activation provided by the adjacent C-3 nitro group. This enables nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at this position. mdpi.com The reactivity is analogous to that of 4-chloro-3-nitroquinolones, which are well-documented to undergo substitution with various nucleophiles. nih.govmdpi.com
A diverse range of nucleophiles can be employed to displace the phenoxy moiety. These include:
O-Nucleophiles: Alkoxides and hydroxides can be used to introduce new alkoxy or hydroxyl groups.
N-Nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions can be used to synthesize 4-amino, 4-alkylamino, 4-arylamino, and 4-azido analogues, respectively. nih.gov
S-Nucleophiles: Thiolates can introduce alkylthio or arylthio substituents. nih.gov
C-Nucleophiles: Soft carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds (e.g., malonates) or nitroalkanes, can form new carbon-carbon bonds at the C-4 position. nih.govmdpi.comsemanticscholar.org
This strategy provides a straightforward and high-yielding route to a library of C-4 functionalized quinolones, which is invaluable for systematic studies of how different substituents at this position influence the molecule's properties.
Table 2: Representative Nucleophilic Substitutions at the C-4 Position
| Nucleophile | Reagent Example | Resulting C-4 Substituent | Reference |
|---|---|---|---|
| Oxygen | Sodium methoxide | Methoxy (-OCH₃) | mdpi.com |
| Nitrogen | Aniline (B41778) | Anilino (-NHPh) | nih.gov |
| Sulfur | Ethanethiol | Ethylthio (-SCH₂CH₃) | nih.gov |
| Carbon | Diethyl malonate | Diethyl malonyl | mdpi.com |
N-Substitution Variants and Their Synthetic Accessibility
While the parent compound features a methyl group at the N-1 position, a wide variety of analogues with different N-substituents can be synthesized. The synthetic accessibility of these variants is typically achieved not by modifying the existing N-methyl group, but by employing different starting materials in classical quinolinone synthesis methods. nih.gov
The Conrad-Limpach and Gould-Jacobs reactions are two fundamental methods for constructing the quinolin-4-one core. nih.gov These syntheses generally involve the condensation of an aniline derivative with a β-ketoester or a related three-carbon component, followed by thermal cyclization. By choosing an appropriately substituted N-alkyl or N-aryl aniline as the starting material instead of N-methylaniline, one can directly install various groups at the N-1 position of the resulting quinolinone scaffold. For instance, using N-ethylaniline would yield the N-ethyl analogue, while using diphenylamine (B1679370) could potentially lead to an N-phenyl variant.
This approach allows for the introduction of a diverse range of substituents, including longer alkyl chains, branched alkyl groups, aryl moieties, and functionalized side chains, providing a robust platform for tuning the lipophilicity, steric profile, and electronic properties of the molecule.
Table 3: Synthetic Access to N-Substituted Quinolone Cores
| Starting Aniline | Condensation Partner | Synthetic Route | N-1 Substituent in Product | Reference |
|---|---|---|---|---|
| N-Methylaniline | Diethyl ethoxymethylenemalonate | Gould-Jacobs | Methyl | nih.gov |
| Aniline | Ethyl acetoacetate | Conrad-Limpach | Hydrogen (N-H) | nih.gov |
| N-Ethylaniline | β-Ketoester | Conrad-Limpach/Gould-Jacobs | Ethyl | nih.gov |
Regioselective Functionalization of the Quinolone Benzenoid Moiety
Modifying the benzenoid portion of the quinolone ring (positions C-5, C-6, C-7, and C-8) requires regioselective synthetic methods. Standard electrophilic aromatic substitution reactions, such as nitration, can introduce functional groups onto this ring. The directing effects of the existing substituents on the quinolone core will influence the position of substitution. For instance, further nitration of a 1-methyl-2-quinolone (B133747) can lead to substitution at the C-6 and C-8 positions. mdpi.comkochi-tech.ac.jp
More advanced and selective methods have also been developed:
Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions have been successfully used for the direct arylation of C-H bonds on the quinoline (B57606) nucleus. For example, selective C-8 arylation of a 7-aminoquinoline (B1265446) derivative has been demonstrated, showcasing a method for precise functionalization without pre-installing a leaving group. nih.gov
Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of nucleophiles onto electron-deficient aromatic rings bearing a nitro group. In nitroquinolines, VNS reactions can facilitate the amination or alkylation of the benzenoid ring at positions activated by a nitro group, such as the position ortho to an existing nitro substituent. nih.gov
These strategies enable the synthesis of analogues with tailored substitution patterns on the carbocyclic ring, which can significantly impact biological activity and physical properties.
Utilization of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one as a Building Block for Complex Molecular Architectures
The inherent reactivity of this compound makes it a valuable building block for the synthesis of more complex, polycyclic, and heterocyclic systems. mdpi.comnih.govfrontiersin.org The combination of the reactive nitroalkene moiety and the displaceable phenoxy group allows for tandem reactions and cycloadditions that rapidly build molecular complexity.
Key strategies include:
Diels-Alder Reactions: As mentioned, the electron-deficient C3-C4 double bond can readily participate as a dienophile in [4+2] cycloadditions. This reaction forges a new six-membered ring fused to the quinolone core, providing access to tetracyclic frameworks in a single, stereocontrolled step. mdpi.commdpi.com
Tandem SNAr/Cyclization Reactions: A bifunctional nucleophile can be used to first displace the C-4 phenoxy group, followed by an intramolecular cyclization to form a new fused ring. For example, reaction with ethanedithiol can lead to a spirocycle at the C-4 position. nih.gov Similarly, a nucleophile containing a secondary functional group can react at C-4 and then cyclize onto another part of the quinolone scaffold.
Multi-component Reactions: The quinolone can be a component in one-pot, multi-component reactions where several starting materials combine to form a complex product. The reactivity of the C-3 and C-4 positions allows for sequential bond formations, leading to highly functionalized and diverse molecular architectures. nih.gov
Through these advanced synthetic applications, this compound transcends its role as a simple scaffold and becomes a key intermediate for constructing novel and intricate chemical entities. tandfonline.com
Theoretical and Computational Studies of 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-methyl-3-nitro-4-phenoxyquinolin-2-one. Methods such as Density Functional Theory (DFT) are utilized to investigate its electronic structure and predict its reactivity. These computational approaches provide a detailed understanding of the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key component of these computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. imperial.ac.ukresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For quinoline (B57606) derivatives, the HOMO and LUMO energies indicate the molecule's capacity to donate or accept electrons. researchgate.net The distribution of these orbitals across the molecular structure highlights the regions most likely to be involved in chemical reactions. In related nitro-containing compounds, the presence of nitro groups significantly influences the energies of these frontier orbitals. mdpi.com
Table 1: Representative Frontier Molecular Orbital Data for Related Nitroaromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Methyl-8-nitro quinoline researchgate.net | -6.397 | -1.504 | 4.893 |
| (1E,3E)-1,4-dinitro-1,3-butadiene mdpi.com | -8.31 | -3.91 | 4.40 |
| 4-cyanopyranoquinoline-2-one researchgate.net | - | - | 3.4 |
This table presents data for structurally related compounds to illustrate the typical range of FMO energies. Specific values for this compound would require dedicated calculations.
Electrostatic Potential (ESP) Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and relative polarity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).
In molecules similar to this compound, the negative electrostatic potential is typically localized around electronegative atoms like oxygen, particularly in the nitro and carbonyl groups. researchgate.netmdpi.com Conversely, positive potential regions are often found near hydrogen atoms. researchgate.net This information is crucial for predicting how the molecule will interact with other polar molecules and in identifying sites susceptible to nucleophilic or electrophilic attack. The analysis of the total electrostatic potential map can reveal regions of negative charge, indicating likely sites for reactions such as methylation. mdpi.com
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
Local reactivity indices, on the other hand, pinpoint the most reactive sites within the molecule. The analysis of local electronic properties can suggest a preference for the formation of certain isomers in reactions. mdpi.com For instance, in related quinolone systems, these indices can predict whether a reaction will proceed via a polar or non-polar mechanism. mdpi.com The electrophilicity index can classify a molecule as a strong electrophile, while the nucleophilicity index can categorize it as a moderate nucleophile. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. Computational methods are used to identify the most stable conformers and the energy barriers between them. ufms.br For similar quinolone structures, steric interactions, such as those between a methyl group at the 1-position and a substituent at the 8-position, can lead to significant distortion of the quinolone ring. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal how the molecule interacts with its environment, such as a solvent, and can be used to study processes like the initial stages of decomposition under specific conditions. nih.gov For instance, MD studies on related nitro compounds have shown that decomposition can be initiated by intermolecular hydrogen transfer. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry plays a vital role in elucidating the detailed mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. mdpi.com
For example, in cycloaddition reactions involving similar nitro-substituted compounds, computational studies can determine whether the reaction proceeds through a one-step or a stepwise mechanism. mdpi.com These calculations can also explain the regioselectivity of a reaction, showing why one particular product is formed in preference to others. In some cases, steric effects, rather than electronic interactions, are found to be the determining factor in the reaction's outcome. mdpi.com The presence of a nitro group can serve as an activating group, enabling transformations that would otherwise be difficult. nih.gov
Prediction of Spectroscopic Signatures and Intermolecular Interactions based on Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov By calculating theoretical spectra and comparing them to experimental results, a more accurate assignment of spectral features can be achieved. nih.gov
Furthermore, computational studies can provide insights into intermolecular interactions. For instance, the analysis of Natural Bond Orbitals (NBO) can reveal details about charge transfer and hyperconjugative interactions within the molecule. mdpi.com These calculations also help in understanding how the molecule packs in a crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its solid-state structure. researchgate.net
Advanced Spectroscopic and Chromatographic Methodologies for the Chemical Characterization of 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One and Its Derivatives
High-Resolution Mass Spectrometry Techniques in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. For 1-Methyl-3-nitro-4-phenoxyquinolin-2-one, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula, C₁₆H₁₂N₂O₄.
Electron Ionization (EI) coupled with HRMS can reveal characteristic fragmentation patterns that aid in structural elucidation. While specific data for this exact compound is limited, the fragmentation of related nitroaromatic and coumarin-like structures suggests predictable pathways. nih.govmdpi.com The analysis would likely show a prominent molecular ion peak [M]⁺ and several key fragment ions resulting from the cleavage of the ether bond, loss of the nitro group, and fragmentation of the quinolinone core. Techniques like Gas Chromatography-Electron Ionization-High Resolution Time-of-Flight Mass Spectrometry (GC-EI-HR-qToF-MS) are particularly powerful for separating the analyte from impurities before high-resolution mass analysis. core.ac.uk
A table of expected HRMS fragments is presented below.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Proposed Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | C₁₆H₁₂N₂O₄ | 296.0797 | Molecular Ion |
| [M-NO₂]⁺ | C₁₆H₁₂NO₂ | 250.0868 | Loss of nitro group |
| [M-C₆H₅O]⁺ | C₁₀H₇N₂O₃ | 203.0457 | Cleavage of the phenoxy group |
| [M-C₆H₅O-NO₂]⁺ | C₁₀H₇N | 157.0578 | Loss of phenoxy and nitro groups |
| [C₇H₅O]⁺ | C₇H₅O | 105.0340 | Fragment from phenoxy ether cleavage |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are required for the complete and unambiguous assignment of this compound. ipb.ptresearchgate.net
¹H and ¹³C NMR: The ¹H spectrum would show distinct signals for the N-methyl group, the seven aromatic protons on the quinolinone and phenoxy rings. The electron-withdrawing nitro group at C3 and the phenoxy group at C4 would significantly influence the chemical shifts of the aromatic protons on the quinolinone core.
2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, allowing for the assignment of adjacent protons. researchgate.netsdsu.eduyoutube.com
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton to its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra. sdsu.educolumbia.edu
Solid-State NMR (ssNMR): This technique provides structural information on the compound in its solid, crystalline state, which can be different from its conformation in solution. wikipedia.org It is particularly useful for studying polymorphism and can distinguish between different crystalline forms. For heterocyclic compounds, 13C{14N} ssNMR experiments can function as an "attached nitrogen test" to unambiguously identify carbons directly bonded to nitrogen, which is valuable for differentiating isomers. nih.goviastate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N-CH₃ | ~3.7 | ~30 | C2, C8a |
| C2 | - | ~160 | N-CH₃ protons |
| C3 | - | ~125 | - |
| C4 | - | ~155 | H5, Phenoxy H2'/H6' |
| C4a | - | ~120 | H5, H8 |
| C5-C8 | 7.2 - 8.2 | 115 - 140 | Various aromatic correlations |
| Phenoxy C1' | - | ~154 | Phenoxy H2'/H6' |
| Phenoxy C2'-C6' | 6.9 - 7.5 | 118 - 160 | Various aromatic correlations |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov These techniques are complementary and provide a molecular fingerprint for this compound. nih.govresearchgate.net
Key functional groups and their expected vibrational modes include:
Amide Carbonyl (C=O): A strong absorption in the FT-IR spectrum is expected around 1680-1660 cm⁻¹.
Nitro Group (NO₂): Two characteristic strong bands are expected for the asymmetric (νas) and symmetric (νs) stretching vibrations, typically appearing near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. bohrium.com
Aryl Ether (C-O-C): Asymmetric and symmetric stretching vibrations of the phenoxy ether linkage would be visible, usually in the 1270-1230 cm⁻¹ and 1050-1000 cm⁻¹ regions.
Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. scialert.net
Methyl Group (C-H): Stretching and bending vibrations of the N-methyl group would be observed in the 2960-2850 cm⁻¹ and 1460-1440 cm⁻¹ regions, respectively. scialert.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental bands. nih.govresearchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | C=O stretch | 1680 - 1660 | Strong |
| Nitro | NO₂ asymmetric stretch | 1550 - 1500 | Strong |
| Nitro | NO₂ symmetric stretch | 1360 - 1300 | Strong |
| Aryl Ether | C-O-C asymmetric stretch | 1270 - 1230 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |
| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic | C-H stretch (N-CH₃) | 2960 - 2850 | Medium to Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Key structural parameters that would be elucidated include:
Confirmation of Planarity: The planarity of the quinolinone ring system.
Bond Geometry: Precise bond lengths for the C=O, N-C, C-N(O₂), and C-O bonds, which can give insight into electron delocalization.
Conformation: The dihedral angle between the plane of the quinolinone ring and the plane of the phenoxy substituent.
Crystal Packing: The analysis reveals how molecules are arranged in the solid state, identifying significant intermolecular interactions such as π–π stacking between aromatic rings or other weak interactions that stabilize the crystal lattice. rsc.orgresearchgate.netresearchgate.netias.ac.innih.gov Studies on related nitro-substituted quinolines have shown that π-π stacking interactions often play a key role in their crystal packing. acs.org
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Examples for this compound |
|---|---|
| Bond Lengths (Å) | C2=O, C3-NO₂, C4-O(phenoxy), N1-C2, N1-CH₃ |
| Bond Angles (°) | O=C2-N1, C3-C4-O, C4-O-C1'(phenoxy) |
| Dihedral Angles (°) | Angle defining the twist of the phenoxy group relative to the quinolinone plane |
| Intermolecular Interactions | Centroid-to-centroid distances of π-stacked rings, short contacts (e.g., C-H···O) |
Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of quinoline (B57606) derivatives. researchgate.netnih.govresearchgate.net A typical system would utilize a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) or methanol (B129727) and water, often containing an acidic modifier like formic acid to ensure sharp peak shapes. nih.govsielc.com Given the compound's extensive conjugation, detection is readily achieved using a UV-Vis detector.
Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is thermally stable, GC-MS is an excellent technique for purity assessment, especially for identifying volatile or semi-volatile impurities. researchgate.netnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification. semanticscholar.orgacademicjournals.org
Table 5: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm, 270 nm) | |
| GC-MS | Column | Capillary column, e.g., DB-5ms, 30 m x 0.25 mm |
| Carrier Gas | Helium | |
| Temperature Program | Initial oven temp 50-100°C, ramp to 300-320°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Future Directions and Emerging Research Avenues in 1 Methyl 3 Nitro 4 Phenoxyquinolin 2 One Chemistry
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly shaping the future of organic synthesis, with a strong emphasis on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ijpsjournal.com Traditional methods for the synthesis of quinoline (B57606) and quinolinone derivatives often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. tandfonline.comnih.gov Future research in the synthesis of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one and its analogues will undoubtedly focus on the development of more sustainable and environmentally benign protocols.
Key areas of exploration in this domain include:
Solvent-Free and Aqueous Synthesis: The use of water as a reaction medium offers significant environmental advantages over traditional organic solvents. figshare.com Researchers are actively exploring aqueous methodologies for the synthesis of various functionalized quinolin-2(1H)-ones, which often result in high yields, short reaction times, and simplified purification processes. figshare.comacs.org Similarly, solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemistry, represent a promising avenue for reducing solvent waste. tandfonline.com
Use of Green Catalysts: The development and application of eco-friendly catalysts are central to sustainable synthesis. This includes the use of readily available and non-toxic metal catalysts, such as iron(III) chloride (FeCl3·6H2O), which has been shown to be effective in the synthesis of quinoline derivatives under mild conditions. tandfonline.comtandfonline.comacs.org Nanocatalysts are also gaining traction due to their high catalytic activity and potential for recyclability, offering a greener alternative to conventional catalysts. nih.gov
| Green Chemistry Approach | Key Advantages | Relevant Catalyst/Solvent Examples |
| Aqueous Synthesis | Environmentally benign, operational simplicity, reusable reaction medium | Water |
| Solvent-Free Reactions | Reduced waste, potential for high efficiency | Microwave irradiation, mechanochemistry |
| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions | FeCl3·6H2O, nanocatalysts |
| Multicomponent Reactions | Increased efficiency, reduced waste, fewer synthetic steps | One-pot synthesis methodologies |
Unveiling Novel Reactivity Patterns and Unprecedented Chemical Transformations
The chemical reactivity of the this compound scaffold is largely dictated by the interplay of its constituent functional groups. The presence of the nitro group, in particular, activates the quinolone ring, making it susceptible to a variety of chemical transformations. nih.govmdpi.com Future research will aim to uncover novel reactivity patterns and exploit them for the synthesis of new and complex molecular architectures.
A key area of interest is the unusual reactivity of nitroquinolones, which can act as activated nitroalkenes, thereby participating in cycloaddition reactions. nih.govmdpi.com This opens up possibilities for constructing fused ring systems onto the quinolone core. For instance, the pyridone moiety of a highly nitrated 1-methyl-2-quinolone (B133747) has been shown to undergo cycloaddition with electron-rich alkenes or dienes under mild conditions. nih.govmdpi.com
Furthermore, the nitro group itself can be a versatile handle for further functionalization. It can be reduced to an amino group, which can then be subjected to a wide range of chemical transformations, or it can be used to direct nucleophilic substitution reactions. nih.gov The exploration of these transformations will undoubtedly lead to the discovery of unprecedented chemical reactions and the synthesis of novel quinolone derivatives with unique properties.
Integration of this compound into Advanced Materials Chemistry as a Synthetic Component
The unique electronic and photophysical properties of the quinolin-2-one scaffold make it an attractive building block for the development of advanced materials. mdpi.comresearchgate.net The integration of this compound and its derivatives into materials chemistry is an emerging research avenue with significant potential.
Quinoline derivatives have been investigated for their applications in electroluminescent materials due to their high fluorescence. mdpi.com The specific substitution pattern of this compound, with its electron-withdrawing nitro group and electron-donating phenoxy group, could lead to interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.
Furthermore, the ability to functionalize the quinolone core allows for the incorporation of this scaffold into larger polymeric structures. This could lead to the development of novel polymers with tailored electronic, optical, or mechanical properties. The exploration of these possibilities will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.
Development of High-Throughput Computational Screening for Chemical Reactivity and Design
In recent years, computational methods have become an indispensable tool in chemical research, enabling the rapid screening of large virtual libraries of compounds and the prediction of their properties. mdpi.com The application of high-throughput computational screening to the study of this compound and related compounds will accelerate the discovery of new reactions and the design of molecules with desired functionalities.
Computational approaches such as Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the reactivity of different quinolone derivatives. acs.org This can help in the rational design of new synthetic routes and in understanding the factors that govern the outcome of a particular reaction.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of quinolone derivatives with their biological or material properties. nih.gov This can aid in the design of new compounds with enhanced activity for a specific application, such as in drug discovery or materials science. The integration of computational screening with experimental validation will be a powerful strategy for advancing research in this area. nih.govunc.edu
| Computational Method | Application in Quinolone Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Rational design of synthetic routes, understanding of reaction outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological or material properties | Design of new compounds with enhanced activity |
| High-Throughput Virtual Screening (HTVS) | Rapid screening of large virtual libraries of quinolone derivatives | Accelerated discovery of new reactions and functional molecules |
Addressing Synthetic Challenges and Opportunities in the Broader Field of Substituted Quinolone-2-one Chemistry
While significant progress has been made in the synthesis of quinolin-2-one derivatives, several challenges and opportunities remain. mdpi.comorganic-chemistry.orgnih.gov Addressing these will be crucial for the continued development of this important class of compounds.
One of the key challenges is the regioselective functionalization of the quinolone core. acs.org The development of new synthetic methods that allow for the precise installation of substituents at specific positions on the quinolone ring is a major area of research. This will enable the synthesis of a wider range of derivatives with diverse properties.
Another challenge is the development of efficient methods for the synthesis of complex, polycyclic quinolone derivatives. nih.gov This will require the development of novel cascade reactions and other advanced synthetic strategies.
Despite these challenges, the field of substituted quinolone-2-one chemistry is ripe with opportunities. The discovery of new catalytic systems, the development of novel synthetic methodologies, and the application of computational tools will continue to drive innovation in this area. organic-chemistry.orgmdpi.comacs.org The insights gained from the study of this compound will undoubtedly contribute to the broader advancement of quinolone chemistry.
Q & A
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling to introduce aryl groups at C4. Test in vitro activity against target enzymes (e.g., kinase inhibition assays) and correlate with steric/electronic parameters (ClogP, molar refractivity). QSAR models can prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
